An In-Depth Technical Guide to 4-Acetoxy-3-iodobenzoic Acid: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 4-Acetoxy-3-iodobenzoic Acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-Acetoxy-3-iodobenzoic acid, a versatile trifunctional building block for researchers, medicinal chemists, and professionals in drug development and materials science. While direct experimental data for this specific molecule is not extensively available in public literature, this document outlines plausible synthetic routes, predicted physicochemical and spectroscopic properties based on established chemical principles and data from analogous compounds, and explores its potential applications as a strategic intermediate in organic synthesis.
Introduction and Strategic Importance
4-Acetoxy-3-iodobenzoic acid is an aromatic carboxylic acid featuring three distinct functional groups: a carboxylic acid, an acetoxy group, and an iodine atom. This unique combination makes it a highly valuable intermediate for the synthesis of complex molecular architectures. The strategic placement of these groups on the benzene ring offers multiple avenues for selective chemical modifications.
The iodine atom, being an excellent leaving group, serves as a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1][2] The carboxylic acid moiety provides a site for amide bond formation, esterification, or salt formation, enabling the attachment of this scaffold to other molecules or its use in creating prodrugs.[3][4] The acetoxy group , a protected phenol, can be readily hydrolyzed to reveal a hydroxyl group, offering another point for modification or influencing the molecule's electronic properties and potential biological interactions. The interplay of these functionalities makes 4-acetoxy-3-iodobenzoic acid a compelling building block for creating libraries of compounds in drug discovery and for designing novel functional materials.
Physicochemical and Spectroscopic Profile
While a specific CAS number for 4-acetoxy-3-iodobenzoic acid is not readily found in major chemical databases, its key properties can be reliably predicted.
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₉H₇IO₄ | Based on the chemical structure. |
| Molecular Weight | 306.05 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | White to off-white crystalline solid | Typical appearance for substituted benzoic acids.[4] |
| Melting Point | 180-190 °C | Expected to be in a range similar to or slightly higher than related substituted benzoic acids, influenced by the presence of the heavy iodine atom and potential crystal packing effects. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group imparts some water solubility, but the aromatic ring and iodine atom decrease it. Good solubility is expected in polar aprotic solvents. |
| Acidity (pKa) | ~3.5 - 4.0 | The electron-withdrawing nature of the iodine and acetoxy groups is expected to make the carboxylic acid slightly more acidic than benzoic acid (pKa ~4.2).[5][6] |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit the following key signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~8.2 | Doublet | 1H | Aromatic proton ortho to the carboxylic acid |
| ~7.9 | Doublet of doublets | 1H | Aromatic proton meta to the carboxylic acid and ortho to the iodine |
| ~7.3 | Doublet | 1H | Aromatic proton ortho to the acetoxy group |
| ~2.3 | Singlet | 3H | Acetoxy methyl protons (-OCOCH₃) |
The predicted ¹³C NMR spectrum would show nine distinct signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Carboxylic acid carbonyl carbon (-C OOH) |
| ~169 | Acetoxy carbonyl carbon (-OC OCH₃) |
| ~150 | Aromatic carbon attached to the acetoxy group |
| ~140 | Aromatic carbon attached to the iodine atom |
| ~132 | Aromatic carbon ortho to the carboxylic acid |
| ~130 | Aromatic carbon meta to the carboxylic acid |
| ~125 | Aromatic carbon ortho to the acetoxy group |
| ~124 | Aromatic carbon attached to the carboxylic acid |
| ~90 | Aromatic carbon attached to the iodine atom |
| ~21 | Acetoxy methyl carbon (-OCOC H₃) |
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:[7][8][9][10][11]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch of the carboxylic acid dimer |
| ~1760 | Strong | C=O stretch of the acetoxy group |
| ~1700 | Strong | C=O stretch of the carboxylic acid |
| ~1600, ~1480 | Medium | C=C stretching of the aromatic ring |
| ~1200 | Strong | C-O stretch of the ester |
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 306. Key fragmentation patterns would include the loss of the acetoxy group (M-59), the carboxylic acid group (M-45), and the iodine atom (M-127).[12][13][14][15][16]
Proposed Synthetic Pathways
Two primary retrosynthetic approaches are proposed for the synthesis of 4-acetoxy-3-iodobenzoic acid.
Caption: Retrosynthetic analysis of 4-Acetoxy-3-iodobenzoic acid.
Route A: Acetylation of 4-Hydroxy-3-iodobenzoic Acid
This is likely the more direct and higher-yielding route, as the starting material, 4-hydroxy-3-iodobenzoic acid (CAS: 37470-46-5), is commercially available.[17] The acetylation of a phenol is a robust and well-documented reaction.[18][19]
Caption: Synthetic Route A: Acetylation of 4-Hydroxy-3-iodobenzoic Acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-hydroxy-3-iodobenzoic acid (1.0 eq) in acetic anhydride (3.0 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[18][19]
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure 4-acetoxy-3-iodobenzoic acid.
Route B: Iodination of 4-Acetoxybenzoic Acid
This route starts with the commercially available 4-acetoxybenzoic acid (CAS: 2345-34-8).[20] The key challenge in this route is achieving regioselective iodination at the 3-position. The acetoxy and carboxylic acid groups are both ortho-, para-directing, but the acetoxy group is a stronger activating group, which should direct the iodine to the position ortho to it (the 3-position).
Caption: Synthetic Route B: Iodination of 4-Acetoxybenzoic Acid.
-
Reaction Setup: Dissolve 4-acetoxybenzoic acid (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid in a round-bottom flask protected from light.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution. Alternatively, a combination of iodine (I₂) and an oxidizing agent like hydrogen peroxide (H₂O₂) can be used.[21][22][23]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: If necessary, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Applications in Synthetic Chemistry
The trifunctional nature of 4-acetoxy-3-iodobenzoic acid makes it a powerful tool for the synthesis of complex molecules.
Caption: Synthetic utility of 4-Acetoxy-3-iodobenzoic acid.
Cross-Coupling Reactions
The aryl iodide functionality is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents at the 3-position.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups, leading to the formation of biaryl structures.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to aryl-alkyne scaffolds, which are important in materials science and as precursors to other functional groups.[24]
Derivatization of the Carboxylic Acid
The carboxylic acid group can be readily converted into other functional groups:
-
Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, EDC) yields amides, a common linkage in pharmaceuticals.
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or using coupling agents produces esters, which can be used to modify solubility or as prodrugs.
Deprotection of the Acetoxy Group
The acetoxy group can be easily hydrolyzed under basic or acidic conditions to reveal a free phenol. This opens up further possibilities for derivatization, such as ether formation or the introduction of other functional groups.
Conclusion
4-Acetoxy-3-iodobenzoic acid, while not a commonly cataloged chemical, represents a highly valuable and versatile building block for organic synthesis. Its three distinct functional groups offer orthogonal reactivity, allowing for the stepwise and selective construction of complex molecules. The synthetic routes proposed in this guide are based on well-established and reliable chemical transformations. The predicted physicochemical and spectroscopic data provide a solid foundation for the identification and characterization of this compound. For researchers in drug discovery and materials science, 4-acetoxy-3-iodobenzoic acid is a powerful tool for accessing novel chemical space and developing new functional molecules.
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